4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
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Overview
Description
4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Chemical Reactions Analysis
4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce various substituents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to multiple receptors, influencing various biological pathways. This compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
N-(2-benzothiazolyl)-1H-indole-2-carboxamide: Studied for its anti-inflammatory and analgesic activities.
4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-10-9-25-17(19-10)21-15(22)6-7-18-16(23)13-8-11-12(20-13)4-3-5-14(11)24-2/h3-5,8-9,20H,6-7H2,1-2H3,(H,18,23)(H,19,21,22) |
InChI Key |
RZJFZSOXMAXWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC |
Origin of Product |
United States |
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